molecular formula C14H18O3 B13444870 Cyclohexanecarboxylic acid, 4-methoxyphenyl ester CAS No. 105273-29-8

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester

Cat. No.: B13444870
CAS No.: 105273-29-8
M. Wt: 234.29 g/mol
InChI Key: FRLVVPHULLQDHW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.2909 g/mol . This compound is characterized by a cyclohexane ring bonded to a carboxylic acid group and a 4-methoxyphenyl ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Properties

CAS No.

105273-29-8

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(4-methoxyphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3

InChI Key

FRLVVPHULLQDHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanecarboxylic acid, 4-methoxyphenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-methoxyphenol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxylic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester can be compared with other similar compounds such as:

Uniqueness:

Biological Activity

Cyclohexanecarboxylic acid, 4-methoxyphenyl ester, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which plays a significant role in its biological activity. The compound can undergo hydrolysis to yield cyclohexanecarboxylic acid and 4-methoxyphenol, both of which may exhibit their own biological properties.

The biological activity of this compound primarily involves its interaction with various biomolecules. As an ester, it can be hydrolyzed by carboxylesterases (EC 3.1.1), leading to the release of active metabolites that may interact with enzymes and receptors in biological systems . The hydrolysis of esters is generally rapid and can vary significantly across different species, influencing the compound's bioavailability and efficacy .

Enzyme Inhibition

Research indicates that this compound exhibits notable interactions with cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6. These enzymes are crucial for drug metabolism, and the inhibition of these pathways could lead to significant pharmacokinetic implications when co-administered with other pharmaceuticals.

Case Studies

  • Toxicological Studies : In vivo studies have demonstrated that the hydrolysis products of similar esters can exhibit varying degrees of toxicity depending on their structure and metabolic pathways. For instance, alcohol metabolites resulting from the hydrolysis of related compounds have been linked to adverse effects in repeated-dose toxicity studies .
  • Therapeutic Potential : The compound has been explored as a precursor for drug development due to its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests it may have applications in treating metabolic disorders or other diseases .

Research Findings

Study FocusKey Findings
Enzyme InteractionInhibits key cytochrome P450 enzymes, affecting drug metabolism.
Hydrolysis DynamicsRapid hydrolysis observed; species-dependent enzyme activity noted .
Toxicity AssessmentHydrolysis products linked to potential toxicity; further studies required .
Therapeutic ApplicationsExplored as a precursor for drug development; potential in metabolic disease treatment .

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